3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide is an organic compound with a complex structure that includes a bromophenyl group, a hydroxyphenyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide typically involves multiple steps, starting with the preparation of the bromophenyl and hydroxyphenyl intermediates. These intermediates are then coupled through a series of reactions that may include halogenation, hydroxylation, and amide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom may result in the formation of a new amide or thiol derivative.
Scientific Research Applications
3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide include:
- 3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide
- 3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide
- 3-(2-iodophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the bromine atom may enhance its reactivity in certain substitution reactions, while the hydroxy and methylthio groups may contribute to its biological activity.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2S/c1-23-15-9-6-14(7-10-15)17(21)12-20-18(22)11-8-13-4-2-3-5-16(13)19/h2-7,9-10,17,21H,8,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISWAGRFUDULKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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